
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide, also known as NMSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is a yellow crystalline powder.
作用機序
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity. This, in turn, leads to the activation of various signaling pathways, resulting in cellular proliferation, differentiation, and survival.
Biochemical and physiological effects:
Studies have shown that N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide has potent anticancer properties and can induce cell death in various cancer cell lines. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. Additionally, it has been shown to have a neuroprotective effect by protecting neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the major advantages of using N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in lab experiments is its high potency and selectivity towards PTPs. However, its limited solubility in aqueous solutions can pose a challenge in some experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in in vivo experiments.
将来の方向性
There is a growing interest in exploring the potential applications of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in various fields of scientific research. Some of the future directions include:
1. Developing more potent and selective analogs of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide for use as therapeutic agents.
2. Investigating the role of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in regulating epigenetic modifications and gene expression.
3. Exploring the potential use of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in the treatment of neurodegenerative diseases.
4. Investigating the potential use of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide as a diagnostic tool for cancer and other diseases.
5. Studying the pharmacokinetics and pharmacodynamics of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide to optimize its use in clinical settings.
In conclusion, N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory effect on PTPs makes it a promising candidate for the development of therapeutic agents for various diseases. However, further studies are needed to fully explore its potential and optimize its use in clinical settings.
合成法
The synthesis of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide involves a multi-step process that includes the reaction of 5-nitroanthranilic acid with thionyl chloride, followed by the reaction with 3-methanesulfonylpropionyl chloride and the subsequent reaction with 1-cyano-1-methylpropane. The final product is obtained after purification and isolation steps.
科学的研究の応用
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-methylsulfonyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-4-13(2,8-14)15-12(17)9-5-10(16(18)19)7-11(6-9)22(3,20)21/h5-7H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMVVRUDHIBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2973225.png)
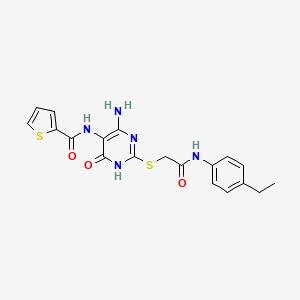

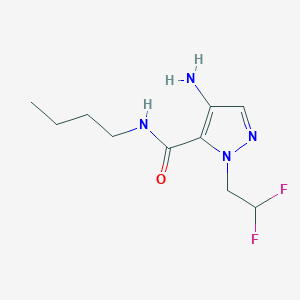
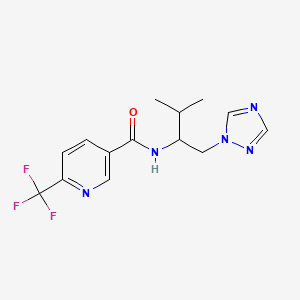
![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)
![2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2973233.png)
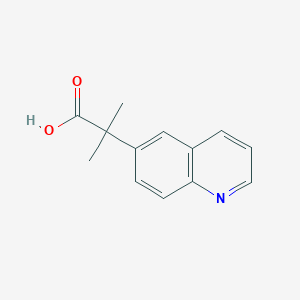
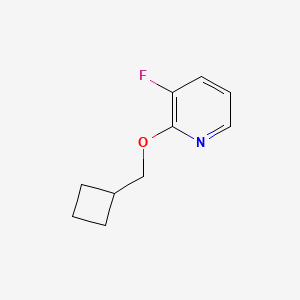
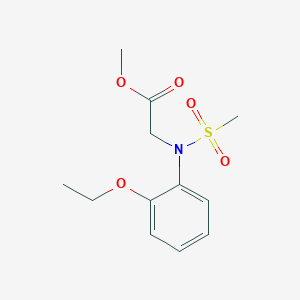
![3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2973239.png)

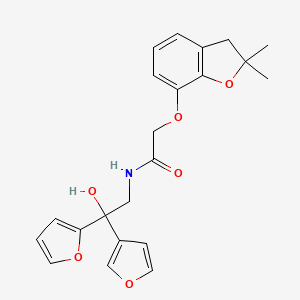
![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)